

α -Methylcinnamic Acid: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Methylcinnamic acid

Cat. No.: B160838

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

α -Methylcinnamic acid is a structurally versatile α,β -unsaturated carboxylic acid that serves as a pivotal building block in contemporary organic synthesis.^{[1][2]} Its unique arrangement of a phenyl group, a carboxylic acid, and a reactive alkene moiety makes it a valuable precursor for a wide array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations such as asymmetric hydrogenation, palladium-catalyzed cross-coupling reactions, and condensation methodologies. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight its application in the synthesis of high-value targets in the pharmaceutical and agrochemical industries.^{[3][4][5]}

Core Principles: Structure and Reactivity

Physicochemical Properties

α -Methylcinnamic acid, systematically named (E)-2-methyl-3-phenylprop-2-enoic acid, is a white to light yellow solid at room temperature.^{[6][7]} Its structure features a carbon-carbon double bond conjugated with both a phenyl ring and a carboxyl group, a configuration that dictates its chemical reactivity. This conjugation stabilizes the molecule and activates the double bond for various addition reactions.

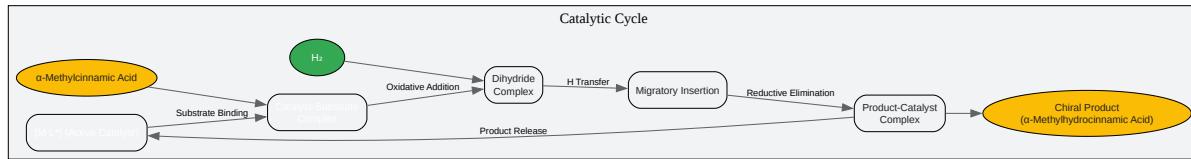
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[7][8]
Molecular Weight	162.19 g/mol	[6]
Melting Point	78-81 °C	[6][9]
Boiling Point	288 °C	[6]
CAS Number	1199-77-5	[6][7]
Appearance	White to light yellow solid	[6][7]
Solubility	Soluble in water	[6]

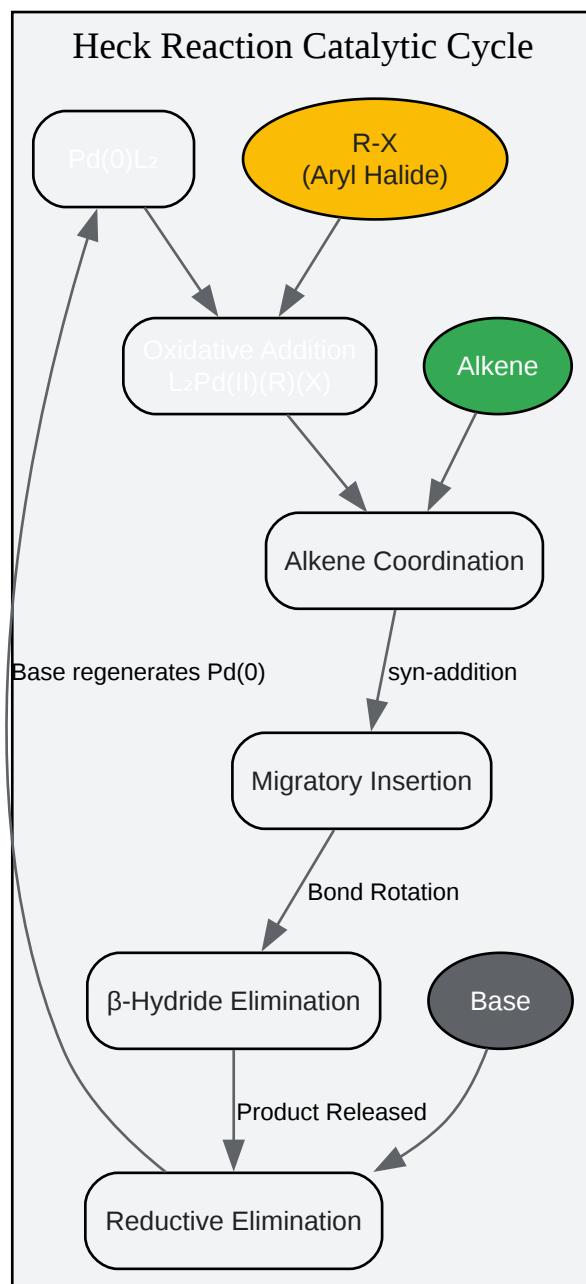
Synthetic Significance

The synthetic value of α -methylcinnamic acid stems from its three primary functional components:

- The Alkene: The double bond is susceptible to a variety of addition reactions, most notably hydrogenation, which can be performed enantioselectively to introduce a chiral center.
- The Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. It also directs the reactivity of the adjacent double bond.
- The Phenyl Group: The aromatic ring can be functionalized through electrophilic substitution, or it can participate in cross-coupling reactions.

The interplay between these groups makes α -methylcinnamic acid a crucial starting material for synthesizing natural products, heterocyclic compounds, and other biologically important molecules.[1]


Caption: Key reactive sites of α -methylcinnamic acid.


Foundational Synthetic Methodologies

Asymmetric Hydrogenation: Crafting Chirality

The enantioselective hydrogenation of the prochiral double bond in α -methylcinnamic acid is one of its most powerful applications. This transformation yields α -methylhydrocinnamic acid (also known as 2-phenylpropionic acid), a chiral building block. The (S)-enantiomer, in particular, is a substructure in several important pharmaceutical compounds.

Causality and Mechanistic Insight: The success of this reaction hinges on the use of a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Nickel) coordinated to a chiral phosphine ligand like BINAP.^{[10][11]} The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, leading to the preferential delivery of hydrogen to one face of the double bond, thus generating one enantiomer in excess.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. theaic.org [theaic.org]
- 2. benchchem.com [benchchem.com]
- 3. theaic.org [theaic.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. alpha-Methylcinnamic acid(1199-77-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]
- 10. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- To cite this document: BenchChem. [α -Methylcinnamic Acid: A Versatile Synthon for Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160838#alpha-methylcinnamic-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com